
Ethylenediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, N,N'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide is a chemical compound known for its unique structure and properties It is characterized by the presence of ethylenediamine as the core structure, with four 2-chloroethyl groups attached to the nitrogen atoms, and an additional two oxygen atoms forming dioxides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide typically involves the reaction of ethylenediamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with 2-chloroethyl groups. The reaction is usually conducted at a temperature range of 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is purified through distillation or recrystallization to remove any impurities and ensure the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The 2-chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce simpler amine derivatives. Substitution reactions result in the replacement of 2-chloroethyl groups with other functional groups.
Applications De Recherche Scientifique
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide exerts its effects involves the interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to cross-linking and stabilization of molecular structures. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylenediamine, N,N,N’,N’-tetrakis(2-bromoethyl)-, N,N’-dioxide
- Ethylenediamine, N,N,N’,N’-tetrakis(2-iodoethyl)-, N,N’-dioxide
- Ethylenediamine, N,N,N’,N’-tetrakis(2-fluoroethyl)-, N,N’-dioxide
Uniqueness
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide is unique due to the presence of 2-chloroethyl groups, which confer specific reactivity and properties. Compared to its analogs with different halogen atoms, the chloroethyl groups provide a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
99976-50-8 |
|---|---|
Formule moléculaire |
C10H20Cl4N2O2 |
Poids moléculaire |
342.1 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis(2-chloroethyl)ethane-1,2-diamine oxide |
InChI |
InChI=1S/C10H20Cl4N2O2/c11-1-5-15(17,6-2-12)9-10-16(18,7-3-13)8-4-14/h1-10H2 |
Clé InChI |
BNYKQCCUTTYKGI-UHFFFAOYSA-N |
SMILES canonique |
C(C[N+](CCCl)(CCCl)[O-])[N+](CCCl)(CCCl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)
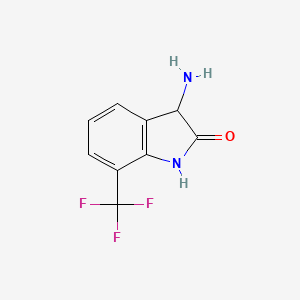


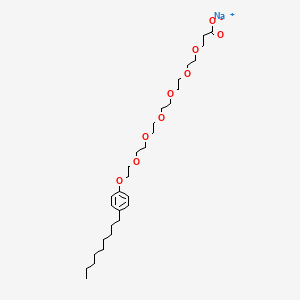
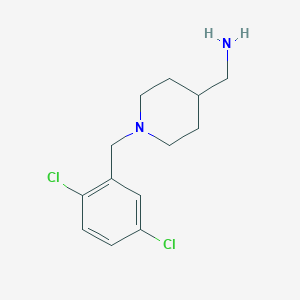

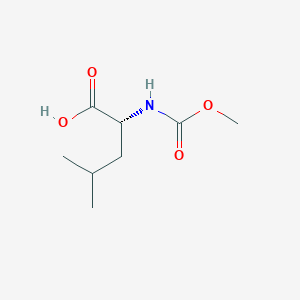

![2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12820123.png)
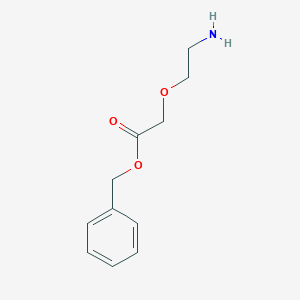
![3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride; 4-Piperidione,3,5-bis[(4-methylphenyl)methylene] hydrochloride](/img/structure/B12820129.png)
![3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12820133.png)
